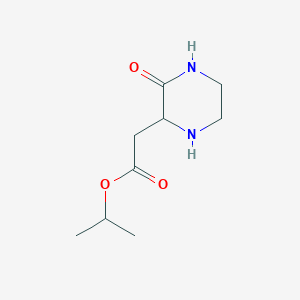

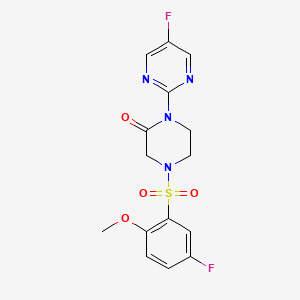

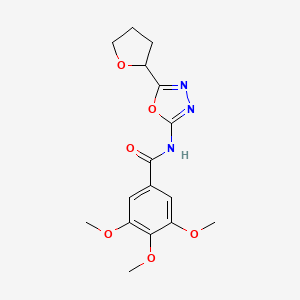

![molecular formula C13H15N3O2 B2983267 7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226104-81-9](/img/structure/B2983267.png)

7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a member of the pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds . They contain a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a palladium-catalyzed reaction conducted under microwave irradiation has been used to produce compounds related to this molecule .Molecular Structure Analysis

The molecular formula of this compound is C10H9N3O2 . The NMR spectrum provides detailed information about the structure of the molecule . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the Buchwald–Hartwig reaction conditions with corresponding benzimidazoles have been used in the final steps of the synthesis .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.77±0.1 g/cm3 . The NMR spectrum provides additional information about the chemical properties of the molecule .Scientific Research Applications

Regioselective Synthesis and Chemical Properties

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives showcases the versatility and reactivity of this compound class. Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the tunable regioselectivity of N-alkylation and the potential for creating diverse chemical structures. This synthesis approach is crucial for the development of compounds with varied biological activities and material science applications (Drev et al., 2014).

Heterocyclic Compound Synthesis

The research conducted by Reddy et al. (2005) and others has contributed significantly to the synthesis methodologies of pyrazolo[1,5-a]pyrimidines. These compounds are of interest due to their structural resemblance to purines and their wide range of potential therapeutic applications. The studies highlight the utility of these compounds in synthesizing polyfunctional N-heterocycles, an important area in medicinal chemistry (Reddy et al., 2005).

Potential Anticancer Agents

Organometallic complexes incorporating pyrazolo[1,5-a]pyrimidine derivatives, such as those studied by Stepanenko et al. (2011), indicate the potential of these compounds as anticancer agents. By modifying the synthesis of these complexes and exploring their structure-activity relationships, researchers can better understand their mechanism of action and optimize their anticancer properties (Stepanenko et al., 2011).

Synthesis of Fused Heterocycles

The synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[1,5-a]pyrimidines, underscores the importance of these compounds in creating diverse heterocyclic libraries. Volochnyuk et al. (2010) demonstrated that these libraries could undergo various combinatorial transformations, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing novel compounds with potential pharmacological activities (Volochnyuk et al., 2010).

properties

IUPAC Name |

7-cyclopropyl-2-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-7(2)9-6-12-14-10(13(17)18)5-11(8-3-4-8)16(12)15-9/h5-8H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWTXWYXLYXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

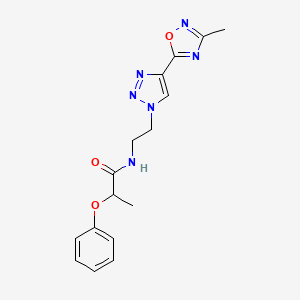

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)

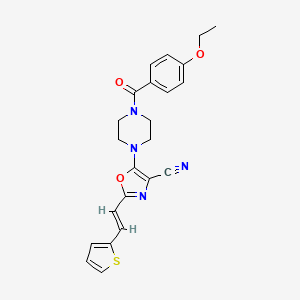

![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)

![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

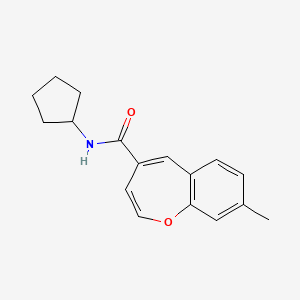

![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)